
Imidazolidinetrione, dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidinetrione, dipropyl- is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.2191 g/mol . It belongs to the class of imidazolidinetriones, which are derivatives of imidazolidine. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with three carbonyl groups attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazolidinetrione, dipropyl- can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. The reaction typically involves the use of a base catalyst to facilitate the formation of the imidazolidine ring . The reaction conditions often include mild temperatures and the presence of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: In industrial settings, the production of imidazolidinetrione, dipropyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazolidinetrione, dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming imidazolidine alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidinetriones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazolidine alcohols.
Substitution: Substituted imidazolidinetriones with various functional groups.
Applications De Recherche Scientifique
Imidazolidinetrione, dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mécanisme D'action
The mechanism of action of imidazolidinetrione, dipropyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other weak interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-2,4,5-imidazolidinetrione: Similar in structure but with a methyl group instead of dipropyl groups.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms instead of nitrogen.
Uniqueness: Imidazolidinetrione, dipropyl- is unique due to its specific substitution pattern with dipropyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Propriétés
Numéro CAS |
21036-96-4 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1,3-dipropylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-10-7(12)8(13)11(6-4-2)9(10)14/h3-6H2,1-2H3 |
Clé InChI |
GFNNBLORESRJGK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C(=O)N(C1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




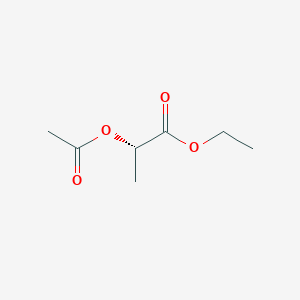
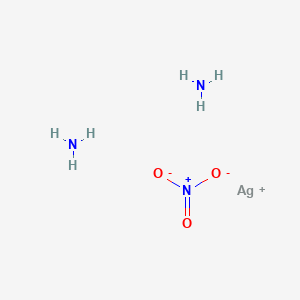
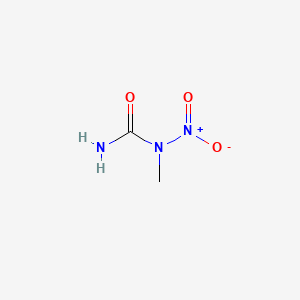


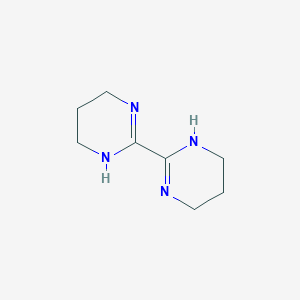
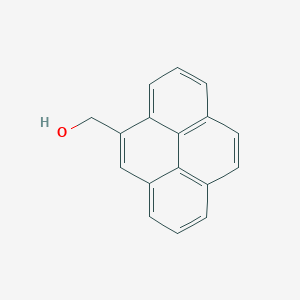
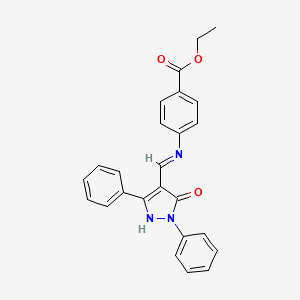
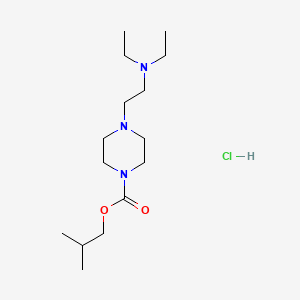
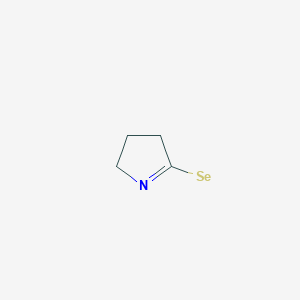
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

